
U-44069
Übersicht
Beschreibung
U-44069 ist ein stabiles Prostaglandin-H2-Analogon und ein potenter Vasokonstriktor. Es ist bekannt für seine Fähigkeit, den Kalziumeinstrom an präglomerulären Gefäßen zu induzieren und die Formveränderung in menschlichen Thrombozyten zu stimulieren, ohne einen messbaren Anstieg der Kalziumkonzentration . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Auswirkungen von Thromboxan A2 und verwandten Prostanoiden auf den Gefäßtonus und die Thrombozytenfunktion zu untersuchen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten häufig die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um das gewünschte Produkt zu erhalten .
Vorbereitungsmethoden
The synthesis of U-44069 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Analyse Chemischer Reaktionen
U-44069 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden, aber sie umfassen oft verschiedene oxidierte, reduzierte oder substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es als Thromboxan-A2-Rezeptor-Agonist wirkt. Es bindet an den Thromboxan-A2-Rezeptor auf der Oberfläche von Thrombozyten und glatter Gefäßmuskelzellen, was zur Aktivierung intrazellulärer Signalwege führt, die zur Thrombozytenaggregation und Vasokonstriktion führen . Die molekularen Ziele, die an diesem Prozess beteiligt sind, umfassen den Thromboxan-A2-Rezeptor und verschiedene nachgeschaltete Signalmoleküle wie Kalziumionen und Proteinkinasen .
Wissenschaftliche Forschungsanwendungen
U-44069 has a wide range of scientific research applications, including:
Wirkmechanismus
U-44069 exerts its effects by acting as a thromboxane A2 receptor agonist. It binds to the thromboxane A2 receptor on the surface of platelets and vascular smooth muscle cells, leading to the activation of intracellular signaling pathways that result in platelet aggregation and vasoconstriction . The molecular targets involved in this process include the thromboxane A2 receptor and various downstream signaling molecules such as calcium ions and protein kinases .
Vergleich Mit ähnlichen Verbindungen
U-44069 ähnelt anderen Prostaglandin-H2-Analoga und Thromboxan-A2-Rezeptor-Agonisten wie U-46619 und this compound-Methylester . this compound ist einzigartig in seiner Stabilität und Potenz als Vasokonstriktor und Thrombozytenaktivator . Im Vergleich zu anderen ähnlichen Verbindungen hat this compound eine höhere Affinität zum Thromboxan-A2-Rezeptor und induziert ausgeprägtere biologische Wirkungen .
Ähnliche Verbindungen umfassen:
Biologische Aktivität
U-44069 is a synthetic compound that mimics prostaglandin H2 (PGH2) and has been studied for its biological activity, particularly in relation to its interactions with various receptors and its effects on cellular processes. This article synthesizes findings from diverse studies, focusing on the compound's pharmacological properties, binding affinities, and biological implications.
This compound is structurally related to PGH2 and exhibits significant binding affinity to thromboxane A2 (TXA2) receptors and prostacyclin synthase (PGIS). Its mechanism of action involves modulating signaling pathways associated with platelet activation and vasoconstriction.
Key Structural Features
- Chemical Structure : this compound is characterized by its flexible conformation, which allows it to adapt upon binding to different proteins.
- Binding Affinity : Studies have shown that this compound binds to TXA2 receptors with a Kd of approximately 20 µM, indicating a moderate affinity for these targets .
Biological Activities
This compound has been implicated in several biological activities, including:
- Vasoconstriction : It acts as a potent vasoconstrictor, influencing vascular tone and blood pressure regulation.
- Platelet Activation : this compound stimulates inositol phospholipid metabolism in platelets, which is crucial for platelet aggregation and thrombus formation .
Binding Studies
Research involving surface plasmon resonance assays demonstrated that this compound binds effectively to L-PGDS (lipocalin-type prostaglandin D synthase) and TXA2 synthase. The binding induces conformational changes in both the ligand and the receptor, which are critical for their functional interaction .
Case Studies
- Platelet Activation : In vitro studies revealed that this compound stimulates GTPase activity in platelets, suggesting its role in enhancing signaling pathways that lead to platelet aggregation .
- Vasoconstriction Response : Experimental models showed that administration of this compound resulted in significant vasoconstriction, supporting its potential therapeutic applications in managing conditions related to vascular dysfunction.
Data Summary
Q & A
Basic Research Questions
Q. What is the primary pharmacological role of U-44069, and how is it utilized in thromboxane receptor studies?
this compound is a stable thromboxane A2 (TXA2) mimetic and a selective TXA2/prostaglandin endoperoxide (TP) receptor agonist. It mimics TXA2's effects by directly binding to TP receptors, inducing platelet aggregation, vascular smooth muscle contraction, and airway constriction. Methodologically, it is used at concentrations ranging from 10 nM to 10 µM to establish dose-response curves in platelet-rich plasma or isolated tissue preparations (e.g., guinea pig tracheal chains) .
Q. How does this compound differ structurally from its isomers, and what functional implications arise from these differences?
The 5-trans isomer (CAS 330796-57-1) differs from this compound in the configuration of the C-5 double bond. While this compound (5Z configuration) is a potent TP receptor agonist, the 5-trans isomer exhibits weaker activity, such as <20% inhibition of prostaglandin E2 synthase at 10 µM . Researchers must validate isomer purity via HPLC or NMR and compare dose-response profiles to avoid misinterpretation of receptor specificity .
Q. What are the standard in vitro protocols for assessing this compound-induced platelet aggregation?
- Preparation : Use human platelet-rich plasma (PRP) treated with indomethacin (10 µM) to block endogenous prostaglandin synthesis.
- Dosing : Add this compound at 3–100 nM to induce aggregation.
- Measurement : Monitor aggregation via turbidimetric methods. Include controls (e.g., AA-2414) to validate TP receptor specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported potency across different experimental models?
Discrepancies in EC50 values (e.g., 3 µM for platelet aggregation vs. 54 nM for phospholipid formation) arise from model-specific variables:
- Tissue source : Guinea pig trachea may require higher concentrations than human platelets due to receptor density differences.
- Signal amplification : Secondary messengers (e.g., inositol triphosphate) in intact cells enhance sensitivity . Methodological recommendation: Normalize responses to tissue mass/receptor density and use Schild analysis with antagonists (e.g., L-640,035) to calculate pA2 values .
Q. What experimental design considerations are critical for in vivo studies using this compound to model pulmonary hypertension?
- Species selection : Beagle dogs are preferred for hemodynamic stability.
- Dosing : Administer this compound intravenously (dose range: 0.1–1 µg/kg) to induce acute vasoconstriction.
- Monitoring : Track right ventricular systolic blood pressure (RVSBP) via catheterization or noninvasive heart sound analysis. Post-injection, RVSBP peaks within 5–10 minutes and normalizes as this compound is metabolized .
- Controls : Include vehicle-only groups to distinguish drug effects from procedural stress.
Q. How can researchers address the partial inhibition of prostaglandin E2 synthase by 5-trans this compound in mechanistic studies?
The 5-trans isomer's low inhibitory activity (<20% at 10 µM) suggests non-competitive binding or off-target effects. To clarify:
- Kinetic assays : Compare Michaelis-Menten parameters (Km, Vmax) of prostaglandin E2 synthase with/without the isomer.
- Structural modeling : Use molecular docking to identify potential binding sites outside the enzyme’s active pocket .
Q. What statistical approaches are recommended for analyzing concentration-response data from this compound studies?
- Nonlinear regression : Fit sigmoidal curves to log[concentration]-response data using software (e.g., GraphPad Prism).
- Schild analysis : Calculate antagonist affinity (pA2) by plotting log(dose ratio – 1) against log[antagonist concentration]. A slope of −1 indicates competitive antagonism .
- Normalization : Express responses as % of maximal this compound effect to account for inter-experiment variability .
Q. Methodological Challenges and Solutions
Q. How should researchers validate the specificity of TP receptor antagonists in this compound studies?
- Positive controls : Use selective antagonists (e.g., L-670596) to block this compound-induced effects. A >50% reduction in platelet aggregation confirms TP receptor mediation .
- Negative controls : Test antagonists against non-TP agonists (e.g., ADP, histamine) to rule out off-target activity .
Q. What are the pitfalls in interpreting this compound’s role in leukotriene biosynthesis pathways?
this compound may indirectly modulate leukotriene B4 (LTB4) synthesis via phospholipase A2 activation. To isolate TP receptor effects:
- Use 5-lipoxygenase inhibitors (e.g., zileuton) alongside this compound.
- Quantify LTB4 and 5-HETE via reverse-phase HPLC to distinguish enzymatic vs. non-enzymatic pathways .
Q. Data Interpretation and Reproducibility
Q. Why do this compound’s effects vary between platelet and vascular smooth muscle assays?
Tissue-specific TP receptor isoforms (α and β) exhibit divergent signaling. Platelets express TPα, which couples to Gq-mediated calcium flux, while vascular smooth muscle TPβ activates Rho kinase. Use isoform-selective agonists/antagonists and siRNA knockdown to dissect pathways .
Q. How can researchers improve reproducibility in this compound studies given its instability in solution?
Eigenschaften
IUPAC Name |
(Z)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17-,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDIKIDYDXHDD-IGUVKOCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347862 | |
Record name | 9,11-Epoxymethanoprostaglandin H2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56985-32-1 | |
Record name | U 44069 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,11-Epoxymethanoprostaglandin H2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,11-Dideoxy-9α ,11α-epoxymethanoprostaglandin� F2α | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.